Lenvatinib mesylate exerts its anti-tumor effects by inhibiting several key RTKs, including:
These dual targeting properties of lenvatinib mesylate make it a potent inhibitor of tumor growth and a promising candidate for cancer therapy.
Lenvatinib mesylate is currently approved for the treatment of various cancers, including:
Lenvatinib mesylate is a potent receptor tyrosine kinase inhibitor primarily used in oncology for treating various cancers, particularly differentiated thyroid cancer that is refractory to radioactive iodine treatment. The compound's chemical name is 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide methanesulfonate, and its empirical formula is C22H23ClN4O7S. Lenvatinib mesylate appears as a white powder and exhibits low solubility in water but is more soluble in organic solvents such as acetic acid and dimethylformamide .
Lenvatinib mesylate acts as a multi-targeted kinase inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are involved in angiogenesis (blood vessel formation) [, ]. By blocking VEGFRs, lenvatinib mesylate disrupts the tumor's ability to create new blood vessels, hindering its growth and spread [, ]. Additionally, lenvatinib inhibits other signaling pathways crucial for tumor progression, including those mediated by fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptor (PDGFR) [].
Lenvatinib mesylate is associated with various side effects, including hypertension, fatigue, diarrhea, and proteinuria (excess protein in urine) []. Clinical trials have documented severe adverse events like gastrointestinal bleeding and blood clots []. Lenvatinib mesylate is classified as a pregnancy category D drug due to the potential for birth defects [].
Lenvatinib mesylate undergoes various metabolic reactions in the body, primarily through cytochrome P450 3A4 and aldehyde oxidase pathways. The main metabolic process includes demethylation, oxidation, and glutathione conjugation. The predominant metabolite identified in human plasma is the demethylated form of lenvatinib, while the excretion of lenvatinib occurs mainly through feces (approximately 64%) and urine (approximately 25%) following administration .
Lenvatinib functions by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. It targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and other kinases such as KIT and RET. This inhibition disrupts signaling pathways essential for cancer cell proliferation, migration, and survival, making it effective against various tumors .
The synthesis of lenvatinib mesylate involves several steps that include the construction of its quinoline backbone followed by the introduction of functional groups such as the chloro and carbamoyl moieties. Specific synthetic routes may vary, but typically involve:
Lenvatinib mesylate is primarily indicated for:
Several compounds exhibit similar mechanisms of action or therapeutic applications as lenvatinib mesylate. Below is a comparison with notable compounds:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Sorafenib | Multi-kinase inhibitor targeting RAF/VEGF pathways | Renal cell carcinoma, hepatocellular carcinoma | First oral multi-kinase inhibitor approved for cancer |
Regorafenib | Multi-kinase inhibitor affecting angiogenesis | Colorectal cancer, gastrointestinal stromal tumors | Targets multiple kinases involved in tumor progression |
Pazopanib | Inhibits VEGF receptors | Renal cell carcinoma | Selectively inhibits VEGF receptors with fewer side effects compared to others |
Lenvatinib's unique structure allows it to effectively inhibit a broader range of receptor tyrosine kinases compared to these similar compounds, making it particularly effective against certain types of tumors resistant to other therapies .
Lenvatinib mesylate exhibits a complex polymorphic landscape with multiple crystal forms that have been extensively characterized through X-ray crystallography and complementary analytical techniques [1] [2]. The molecular formula of lenvatinib mesylate is C₂₂H₂₃ClN₄O₇S with a molecular weight of 522.96 g/mol [3] [4]. The compound exists as a methanesulfonate salt of the free base lenvatinib, which enhances its pharmaceutical properties compared to the parent compound [4] [5].
The crystal structure characterization has revealed that lenvatinib mesylate adopts different molecular conformations depending on the specific polymorphic form. Single crystal X-ray diffraction studies have provided detailed insights into the three-dimensional arrangements of molecules within the crystal lattice [1] [2]. The quinoline and phenoxy moieties in the lenvatinib molecule can adopt various orientations, leading to conformational polymorphism that significantly influences the solid-state properties [1] [2].
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis has been instrumental in characterizing the thermal behavior of different crystal forms [6] [7]. The decomposition temperatures typically occur above 250°C for most forms, with distinct endothermic and exothermic events corresponding to phase transitions and decomposition processes [8] [9].
Polymorph A represents one of the two main anhydrous forms of lenvatinib mesylate and crystallizes in the triclinic space group P-1 [1] [2]. This polymorphic form has been characterized through single crystal X-ray diffraction, revealing its complete crystal structure for the first time [1] [2]. LEM-A exhibits specific powder X-ray diffraction patterns that serve as fingerprints for its identification and quantification [1] [2].
The molecular conformation in LEM-A shows the lenvatinib cation adopting a specific geometry that facilitates particular intermolecular interactions within the crystal lattice [1] [2]. The thermal stability of LEM-A has been evaluated, demonstrating its suitability for pharmaceutical applications under normal storage conditions [1] [2]. Solubility studies indicate that LEM-A exhibits relatively low aqueous solubility compared to other forms, which has implications for bioavailability and formulation development [1] [2].
The crystal packing in LEM-A is stabilized by a network of hydrogen bonds involving the urea group, quinoline nitrogen, and carboxamide functionalities [1] [2]. These intermolecular interactions contribute to the overall stability of the crystal form and influence its physical properties such as dissolution rate and mechanical behavior [1] [2].
Polymorph C is recognized as the most thermodynamically stable form of lenvatinib mesylate and crystallizes in the monoclinic space group P21/c [1] [2]. This form has been extensively studied due to its significance as the commercially preferred polymorph for pharmaceutical formulations [10] [1]. The crystal structure of LEM-C was determined for the first time through single crystal X-ray diffraction analysis, providing crucial information about its molecular arrangement [1] [2].
The stability of LEM-C under various environmental conditions has been thoroughly investigated, confirming its superiority over other polymorphic forms in terms of chemical and physical stability [10] [1]. The compound maintains its crystalline integrity under high humidity conditions and elevated temperatures, making it suitable for long-term pharmaceutical storage [10] [1].
LEM-C exhibits the lowest aqueous solubility among the polymorphic forms, which presents both advantages and challenges in pharmaceutical development [1] [2]. While the low solubility contributes to better chemical stability, it may require specific formulation strategies to achieve adequate bioavailability [1] [2]. The dissolution properties of LEM-C have been characterized in various media, providing essential data for formulation optimization [1] [2].
The molecular packing in LEM-C involves strong intermolecular hydrogen bonding networks that contribute to its enhanced stability [1] [2]. The crystal structure analysis reveals specific arrangements of the methanesulfonate counter-ions that facilitate the formation of a stable crystal lattice [1] [2].
The hydrate form of lenvatinib mesylate (LEM-H) represents a significant pseudopolymorphic variant that incorporates water molecules into the crystal lattice structure [1] [2]. This monohydrate form has been characterized through comprehensive crystallographic analysis, revealing the specific positions and interactions of water molecules within the crystal structure [1] [2].
The formation of LEM-H occurs under specific humidity and temperature conditions, and the hydrate exhibits distinct physical and chemical properties compared to the anhydrous forms [1] [2]. Thermogravimetric analysis demonstrates a characteristic weight loss corresponding to the departure of water molecules at elevated temperatures [1] [2]. The dehydration process typically occurs in a single step, indicating that all water molecules occupy equivalent crystallographic positions [1] [2].
The stability of LEM-H under various relative humidity conditions has been investigated, showing that the hydrate form is stable under normal atmospheric conditions but may transform to anhydrous forms under low humidity environments [1] [2]. This transformation behavior is crucial for understanding the storage requirements and shelf-life predictions of pharmaceutical formulations containing this form [1] [2].
Water molecules in LEM-H participate in hydrogen bonding networks that connect lenvatinib cations and methanesulfonate anions, creating a three-dimensional supramolecular architecture [1] [2]. These water-mediated interactions contribute to the unique solubility and dissolution characteristics of the hydrate form [1] [2].
The discovery of isostructural solvates LEM-H-EA (ethyl acetate solvate) and LEM-H-THF (tetrahydrofuran solvate) represents a remarkable example of pseudopolymorphism in lenvatinib mesylate [1] [2]. These solvates maintain essentially identical crystal structures despite incorporating different solvent molecules, demonstrating the flexible nature of the lenvatinib mesylate crystal lattice [1] [2].
Both solvates exhibit similar powder X-ray diffraction patterns with only minor differences in peak positions and intensities, reflecting their isostructural nature [1] [2]. The solvent molecules occupy equivalent positions in the crystal lattice and participate in similar intermolecular interactions, explaining the structural similarity [1] [2].
The thermal behavior of both solvates shows that they readily lose their incorporated solvent molecules upon heating, transforming into polymorph B (LEM-B) [1] [2]. This desolvation process occurs at relatively low temperatures and provides a convenient method for preparing LEM-B, which is otherwise difficult to obtain directly [1] [2].
Stability studies reveal that both LEM-H-EA and LEM-H-THF are relatively unstable under ambient conditions, with spontaneous solvent loss occurring over time [1] [2]. This instability necessitates careful storage conditions and limits their practical pharmaceutical applications [1] [2]. However, their ability to transform into LEM-B makes them valuable intermediates in solid-state form development [1] [2].
X-ray powder diffraction (XRPD) serves as the primary analytical technique for identifying and characterizing the various crystal forms of lenvatinib mesylate [10] [1] [2]. Each polymorphic and pseudopolymorphic form exhibits a unique diffraction pattern that serves as a fingerprint for qualitative and quantitative analysis [10] [1] [2].
Form X demonstrates characteristic peaks at 2θ values of 22.84° ± 0.2°, 20.16° ± 0.2°, and 9.46° ± 0.2°, with additional peaks at 14.52° ± 0.2°, 24.86° ± 0.2°, and 18.92° ± 0.2° [10]. Form M exhibits distinctive peaks at 11.30° ± 0.2°, 6.1° ± 0.2°, 15.2° ± 0.2°, 17.9° ± 0.2°, 23.5° ± 0.2°, 21.8° ± 0.2°, 7.9° ± 0.2°, 10.1° ± 0.2°, and 22.8° ± 0.2° [11].
Form VN1 shows characteristic peaks at approximately 6.80°, 15.92°, 25.07°, 26.41°, and 29.04° ± 0.20° degrees 2-theta, with additional peaks at 8.30°, 10.70°, 11.64°, 19.26°, 19.83°, 20.86°, and 21.51° ± 0.20° degrees 2-theta [12] [13]. Form XI displays peaks at 5.73° ± 0.2° and 8.03° ± 0.2° [14] [15].
The XRPD analysis has been complemented by single crystal X-ray diffraction studies for LEM-A and LEM-C, providing complete structural information including unit cell parameters, space group determination, and atomic coordinates [1] [2]. These structural data enable detailed analysis of molecular conformations, packing arrangements, and intermolecular interactions [1] [2].
Raman spectroscopy has been employed as a complementary technique for monitoring solid-state transformations and identifying different polymorphic forms [6] [7]. The combination of XRPD and Raman spectroscopy provides comprehensive characterization capabilities for solid-state form screening and stability studies [6] [7].
The crystal structures of lenvatinib mesylate polymorphs and pseudopolymorphs are stabilized by complex networks of intermolecular interactions [1] [2] [5]. Hydrogen bonding represents the primary stabilizing force, involving multiple donor and acceptor sites within the lenvatinib molecule and the methanesulfonate counter-ion [1] [2] [5].
The urea group in lenvatinib serves as both a hydrogen bond donor and acceptor, facilitating the formation of bifurcated hydrogen bonds between adjacent molecules [5]. These bifurcated hydrogen bonds between urea groups create extended chains or networks that contribute significantly to crystal stability [5]. Additionally, the primary carboxamide group participates in NH···OC hydrogen bonding, further stabilizing the crystal structure [5].
π-π stacking interactions between the aromatic systems, particularly between the benzene ring and quinoline moiety, provide additional stabilization [5]. These π-π interactions influence the molecular orientation and contribute to the overall packing efficiency within the crystal lattice [5]. The chlorine substituent also participates in weak halogen bonding interactions that fine-tune the crystal packing [1] [2].
The methanesulfonate anion plays a crucial role in crystal packing by serving as a hydrogen bond acceptor and participating in electrostatic interactions with the protonated quinoline nitrogen [1] [2] [5]. The charge-assisted hydrogen bonds formed between the cationic lenvatinib and anionic methanesulfonate contribute significantly to the overall lattice energy [5].
Hirshfeld surface analysis has been employed to quantify and visualize the intermolecular interactions in lenvatinib mesylate crystal structures [16] [17]. This analysis reveals the relative contributions of different interaction types and identifies regions of close intermolecular contact [16] [17]. The fingerprint plots generated from Hirshfeld surface analysis provide detailed information about the nature and distribution of intermolecular interactions [16] [17].
The cocrystal formation between lenvatinib and sulfamerazine represents a successful strategy for modifying the physicochemical properties of the drug [18] [16] [17]. This cocrystal was synthesized through slurry reactive crystallization and characterized using comprehensive analytical techniques [18] [16] [17]. The cocrystal crystallizes in the monoclinic space group and exhibits a 1:1 stoichiometric ratio between lenvatinib and sulfamerazine [18] [16] [17].
Single crystal X-ray diffraction analysis revealed the detailed crystal structure of the lenvatinib-sulfamerazine cocrystal, showing specific hydrogen bonding patterns between the two components [18] [16] [17]. The cocrystal structure is stabilized by complementary hydrogen bonds involving the carboxamide group of lenvatinib and the amino and sulfonamide groups of sulfamerazine [18] [16] [17].
The lenvatinib-sulfamerazine cocrystal demonstrates significantly improved aqueous solubility compared to both lenvatinib free base and commercial lenvatinib mesylate [18] [16] [17]. Dissolution studies in four different media confirmed the enhanced dissolution properties, which translate to potentially improved bioavailability [18] [16] [17]. The cocrystal also exhibits reduced hygroscopicity compared to lenvatinib mesylate, indicating better stability under humid conditions [18] [16] [17].
Stability studies including dynamic vapor sorption analysis, stress testing, and accelerated stability testing confirmed that the lenvatinib-sulfamerazine cocrystal maintains its structural integrity under various environmental conditions [18] [16] [17]. In vitro cytotoxicity assays demonstrated improved anti-hepatoma activity with a decreased IC₅₀ value, suggesting enhanced therapeutic efficacy [18] [16] [17].
The lenvatinib-salicylic acid cocrystal represents another successful example of pharmaceutical cocrystal engineering [18] [16] [17]. This cocrystal was prepared using similar crystallization techniques and exhibits distinct properties compared to the individual components [18] [16] [17]. The crystal structure analysis revealed a monoclinic space group with specific intermolecular hydrogen bonding patterns [18] [16] [17].
The formation of the lenvatinib-salicylic acid cocrystal involves hydrogen bonding between the carboxyl and hydroxyl groups of salicylic acid and the appropriate acceptor sites in lenvatinib [18] [16] [17]. These interactions create a stable supramolecular assembly that modifies the solid-state properties of lenvatinib [18] [16] [17].
Solubility enhancement was observed for the lenvatinib-salicylic acid cocrystal across multiple dissolution media, confirming the beneficial effects of cocrystallization [18] [16] [17]. The improved dissolution properties are attributed to the altered crystal packing and reduced lattice energy compared to the pure drug forms [18] [16] [17].
Molecular electrostatic potential analysis and Hirshfeld surface analysis provided detailed insights into the intermolecular interactions responsible for cocrystal stability [18] [16] [17]. These computational studies complement the experimental crystallographic data and enhance understanding of the structure-property relationships in the cocrystal systems [18] [16] [17].
Irritant;Health Hazard